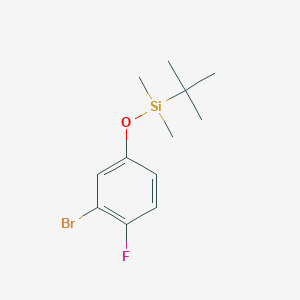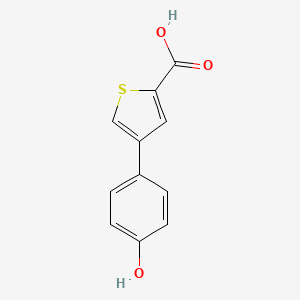
6-Methyl-6-phenylfulvene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6-phenylfulvene is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Benzene, [1-(2,4-cyclopentadien-1-ylidene)ethyl]-, and 1-cyclopenta-2,4-dien-1-ylideneethylbenzene .
Molecular Structure Analysis
The molecular weight of this compound is 168.23 g/mol . The InChIKey, which is a unique identifier for the compound, is MBNCGVQBXYMZSC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, irradiation of different fulvenes results in an unusual photoisomerization and leads to spiro [2.4]heptadienes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.23 g/mol and a complexity of 246 . It has a rotatable bond count of 1 and a topological polar surface area of 0 Ų .Applications De Recherche Scientifique
Aromatic Character and Magnetic Resonance Studies
- The aromatic nature of 6-Methyl-6-phenylfulvene has been explored through proton magnetic resonance studies, indicating that these compounds should be considered as cyclic dienes rather than aromatic compounds (Heffernan & Jones, 1966).
Structural Analysis and Crystal Lattice Effects
- Investigations into the structure of this compound and its derivatives have revealed insights into the influence of resonance and crystal lattice effects on the coplanarity between aryl and fulvene rings (Peterson et al., 1999).
Electrochemical Studies
- Electrochemical studies have shown that this compound and its derivatives demonstrate interesting properties that could be useful in light-harvesting applications (Godman et al., 2016).
Organomolybdenum Compounds
- This compound has been used in the synthesis of optically active organomolybdenum complexes, which have potential applications in asymmetric synthesis and catalysis (Moriarty & Rausch, 1989).
Synthetic Routes for Ansa-Metallocene Complexes
- Research has been conducted on synthesizing specific metallocene complexes using this compound, which can significantly improve the molecular weight and comonomer incorporation in polymerizations (Won et al., 2003).
Cycloaddition Reactions
- Studies on the cycloaddition reactions of fulvenes, including this compound, have contributed to a better understanding of their chemical reactivity and potential applications in organic synthesis (Luskus, 1971).
Orientations Futures
Mécanisme D'action
Target of Action
6-Methyl-6-phenylfulvene is a complex organic compound that belongs to the class of benzene and substituted derivatives Its aromatic character suggests that it may interact with various biological targets that have affinity for aromatic compounds .
Mode of Action
It is known that the compound has an aromatic character, which suggests that it may interact with its targets through pi stacking, a common interaction between aromatic rings . This interaction could lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
It is classified under the biosynthetic pathway of shikimates and phenylpropanoids . These pathways are involved in the production of a wide range of secondary metabolites in plants, including flavonoids, tannins, and lignin, which play crucial roles in plant defense mechanisms.
Result of Action
Given its aromatic nature, it may influence the structure and function of various biomolecules through interactions with aromatic residues .
Propriétés
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylideneethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCGVQBXYMZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)


![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)
![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)
